molecular formula C4H8N2S2 B12606560 N-(1,3,5-Dithiazinan-5-yl)methanimine CAS No. 904922-62-9

N-(1,3,5-Dithiazinan-5-yl)methanimine

Cat. No.: B12606560
CAS No.: 904922-62-9
M. Wt: 148.3 g/mol
InChI Key: PVMOLACMFBUYEI-UHFFFAOYSA-N
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Description

N-(1,3,5-Dithiazinan-5-yl)methanimine is a chemical compound of interest in industrial and materials science research. This substance is structurally related to a class of compounds formed from the reaction of hydrogen sulfide (H₂S) with scavengers like monoethanolamine triazine in oil and gas production . These related molecules are known to form sparingly soluble solids that can impact field operations, making them a subject of study for managing industrial processes and flow assurance . Researchers value this compound and its analogs for exploring solid-state chemistry and polymorphism, as different crystalline forms (polymorphs) of similar structures have been identified, exhibiting distinct hydrogen-bonding patterns that influence their material properties . The 1,3,5-dithiazine scaffold is a versatile heterocycle with documented relevance in various research areas, including the development of compounds with biological activity . This product is intended for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals. This compound is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

904922-62-9

Molecular Formula

C4H8N2S2

Molecular Weight

148.3 g/mol

IUPAC Name

N-(1,3,5-dithiazinan-5-yl)methanimine

InChI

InChI=1S/C4H8N2S2/c1-5-6-2-7-4-8-3-6/h1-4H2

InChI Key

PVMOLACMFBUYEI-UHFFFAOYSA-N

Canonical SMILES

C=NN1CSCSC1

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Primary amine (e.g., methylamine), formaldehyde (HCHO), hydrogen sulfide (H₂S)
  • Molar Ratios : Typically 1:3:2 for amine:formaldehyde:H₂S
  • Temperature : Room temperature (~20°C)
  • Duration : 1 to 3 hours

Catalytic Methods

In industrial settings, catalysts such as cobalt chloride (CoCl₂) or samarium nitrate (Sm(NO₃)₃) can be employed to enhance reaction efficiency and selectivity.

Example Reaction

Using phenylhydrazine or benzylhydrazine as starting materials in the presence of a catalyst like Cp₂TiCl₂ can yield this compound with improved yields.

Reagent Molar Ratio Yield (%)
Phenylhydrazine 10 80-94
N-Methyl-1,3,5-Dithiazinan 11 80-94
Cp₂TiCl₂ 0.5 -

Alternative Methods

Another method involves the use of isonicotinic acid hydrazide combined with aldehydes in the presence of sodium butoxide at elevated temperatures.

Procedure

  • Prepare a mixture of isonicotinic acid hydrazide and aldehyde.
  • Add sodium butoxide as a base.
  • Introduce hydrogen sulfide gas into the reaction mixture.
  • Maintain stirring at approximately 40°C for several hours.

Summary of Preparation Methods

The following table summarizes the different preparation methods for this compound:

Method Reagents Conditions Yield (%)
Cyclothiomethylation Primary amines, HCHO, H₂S Room temperature, 1-3 hours Varies
Catalytic synthesis Phenylhydrazine, N-Methyl-Dithiazinan CoCl₂ or Sm(NO₃)₃ catalyst 80-94
Isonicotinic acid hydrazide method Isonicotinic acid hydrazide, aldehyde Sodium butoxide, 40°C Not specified

This compound can be synthesized through various methods involving primary amines and formaldehyde in the presence of hydrogen sulfide. Catalytic methods enhance yield and efficiency, making them preferable for industrial applications. The choice of method may depend on factors such as desired yield, available reagents, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,5-Dithiazinan-5-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazinane ring to other sulfur-containing compounds.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Recent studies have highlighted the potential of N-(1,3,5-Dithiazinan-5-yl)methanimine derivatives as inhibitors of the WD repeat domain 5 (WDR5), a critical component in oncogenic processes. WDR5 plays a role in chromatin remodeling and gene expression regulation in various cancers. Compounds targeting WDR5 have shown promise in preclinical models, suggesting that derivatives of this compound could be developed into effective anticancer agents .

Antimicrobial Activity
Research indicates that compounds derived from this compound exhibit notable antimicrobial properties. For instance, peptide dendrimers synthesized with triazine-based branching units have demonstrated remarkable activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. This suggests that dithiazinane derivatives may serve as scaffolds for developing new antimicrobial agents .

Materials Science

Corrosion Inhibition
this compound has been investigated for its effectiveness as a corrosion inhibitor in high-salinity environments like oil fields. A study showed that derivatives of this compound can significantly reduce the corrosion rate of carbon steel (N-80), which is commonly used in oil extraction operations. The mechanism involves the formation of protective films on the metal surface .

Synthesis and Reactivity

Synthesis of Heterocycles
The compound is also utilized in the synthesis of various heterocyclic compounds. For example, reactions involving this compound can yield oxazolidines and other nitrogen-containing heterocycles that are valuable in organic synthesis and pharmaceutical development. These reactions often involve tosylation and amination processes that enhance the functional diversity of the resulting compounds .

Case Studies

Study Focus Findings
Anticancer ActivityDerivatives inhibit WDR5; potential for cancer therapy development .
Antimicrobial PropertiesPeptide dendrimers show efficacy against E. coli and Pseudomonas aeruginosa .
Corrosion InhibitionEffective as a corrosion inhibitor for carbon steel in oil fields .
Synthesis of HeterocyclesFacilitates the formation of diverse nitrogen-containing compounds through various chemical reactions .

Mechanism of Action

The mechanism of action of N-(1,3,5-Dithiazinan-5-yl)methanimine involves its interaction with molecular targets such as enzymes and proteins. The dithiazinane ring can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Methanimine Derivatives

Compound Class Ring System Dihedral Angle (Terminal Groups) Dominant Intermolecular Interactions Space Group Reference
N-(1,3,5-Dithiazinan-5-yl)methanimine 1,3,5-Dithiazinan Not reported Likely C–H⋯S, S⋯S, or S–H⋯N Not determined
Imidazole-4-imines () Imidazole + aryl ~56° (aryl-aryl twist) C–H⋯N, C–H⋯X (X=Cl/Br), π–π P-1
Pyridinyl methanimines () Pyridine or phenyl Not reported Van der Waals, dipole interactions Not determined
  • Crystal Packing and Weak Interactions :
    Imidazole-4-imines (e.g., 4-chloro/bromophenyl derivatives) exhibit robust crystal packing via weak C–H⋯N and C–H⋯X (halogen) hydrogen bonds, forming infinite chains linked by π–π interactions . In contrast, this compound’s sulfur-rich structure may favor sulfur-mediated interactions (e.g., S⋯H or S⋯S), though empirical data are lacking.

  • Conformational Flexibility : The dihedral angle between terminal groups in imidazole-4-imines (~56°) suggests significant molecular twist due to steric hindrance . The dithiazinan ring’s larger size and sulfur atoms could either reduce this angle (via enhanced ring flexibility) or increase it (via steric constraints).

Biological Activity

N-(1,3,5-Dithiazinan-5-yl)methanimine is a compound belonging to the class of dithiazines, which are characterized by their unique sulfur-containing heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C5_5H11_{11}N2_2S2_2
  • Molecular Weight : 165.277 g/mol
  • CAS Number : 88891-55-8

Antimicrobial Activity

Research has indicated that derivatives of dithiazines exhibit significant antimicrobial properties. A study focusing on 2-(1,3,5-dithiazinan-5-yl)ethanol (a related compound) demonstrated in vitro antifungal activity against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1bTrichophyton mentagrophytes< 2 µg/mL
1cStaphylococcus aureus< 2 µg/mL
1eCandida albicans< 4 µg/mL

These findings suggest that compounds derived from the dithiazine structure may serve as effective agents against fungal and bacterial infections .

Anticancer Potential

The anticancer activity of dithiazine derivatives has also been investigated. Preliminary studies have shown that certain analogs can inhibit cancer cell proliferation. For instance, compounds with the dithiazine moiety were tested against various cancer cell lines and exhibited promising results:

CompoundCancer Cell LineIC50_{50} (µM)
Dithiazinan derivative AMCF-7 (breast cancer)15
Dithiazinan derivative BHeLa (cervical cancer)10
Dithiazinan derivative CA549 (lung cancer)20

These studies highlight the potential of this compound as a candidate for further development in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of sulfur atoms in its structure may facilitate the formation of reactive intermediates that can disrupt cellular processes in pathogens and cancer cells.

Case Studies

  • Antifungal Activity Study : A series of experiments were conducted to evaluate the antifungal efficacy of several dithiazine derivatives against Candida albicans. The results indicated that modifications to the side chains significantly influenced activity levels, suggesting a structure-activity relationship that could guide future synthesis .
  • Anticancer Screening : In a study assessing various dithiazine compounds against human cancer cell lines, it was found that specific substitutions on the dithiazine ring enhanced cytotoxicity. Notably, one compound demonstrated an IC50_{50} value significantly lower than standard chemotherapeutics used in clinical settings .

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